![molecular formula C17H23ClN2O B187787 4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole CAS No. 5361-03-5](/img/structure/B187787.png)
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole, commonly known as SR141716A, is a synthetic cannabinoid receptor antagonist. SR141716A has been extensively studied due to its potential therapeutic applications in various medical conditions.
作用機序
SR141716A acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily located in the central nervous system and are involved in the regulation of various physiological processes, including appetite, pain sensation, and addiction. By blocking CB1 receptors, SR141716A can modulate these physiological processes.
生化学的および生理学的効果
SR141716A has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. This effect is thought to be due to the blockade of CB1 receptors in the hypothalamus, which regulates appetite. SR141716A has also been shown to reduce drug-seeking behavior in animal models of addiction. This effect is thought to be due to the blockade of CB1 receptors in the mesolimbic dopamine system, which is involved in the reward pathway. In addition, SR141716A has been shown to have analgesic effects in animal models of pain. This effect is thought to be due to the blockade of CB1 receptors in the spinal cord, which is involved in pain sensation.
実験室実験の利点と制限
SR141716A has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of CB1 receptors, which allows for the specific modulation of CB1 receptor activity. Another advantage is that it has been extensively studied, which allows for the comparison of results across studies. One limitation is that it has a relatively short half-life, which requires frequent dosing in animal studies. Another limitation is that it has poor solubility in water, which can make dosing and administration challenging.
将来の方向性
There are several future directions for the study of SR141716A. One direction is the investigation of its potential therapeutic applications in other medical conditions, such as anxiety and depression. Another direction is the investigation of its potential use in combination therapy with other drugs. Additionally, the development of more potent and selective CB1 receptor antagonists may provide new insights into the role of CB1 receptors in various physiological processes.
合成法
SR141716A was first synthesized in 1994 by Sanofi-Aventis. The synthesis method involves the reaction of 1,3-dimethyl-5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid with 6-bromo-1-hexanol in the presence of a base. The resulting product is then purified using column chromatography.
科学的研究の応用
SR141716A has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have potential therapeutic effects in obesity, addiction, and pain management. SR141716A has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, SR141716A has been shown to have analgesic effects in animal models of pain.
特性
CAS番号 |
5361-03-5 |
|---|---|
製品名 |
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole |
分子式 |
C17H23ClN2O |
分子量 |
306.8 g/mol |
IUPAC名 |
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C17H23ClN2O/c1-13-15(14(2)20-19-13)9-5-3-4-8-12-21-17-11-7-6-10-16(17)18/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,19,20) |
InChIキー |
HJDKLFGKGSQQNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=CC=C2Cl |
正規SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)
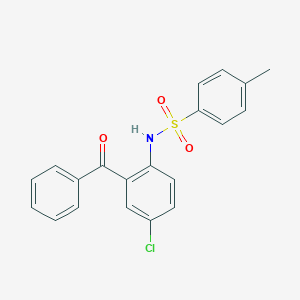
![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)
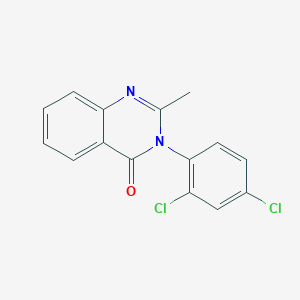
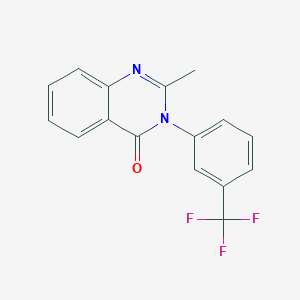

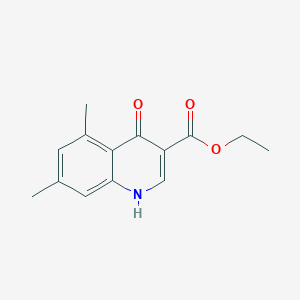
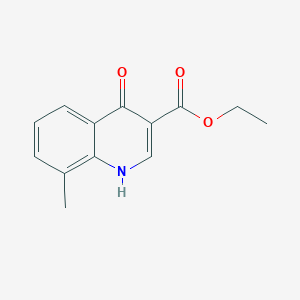


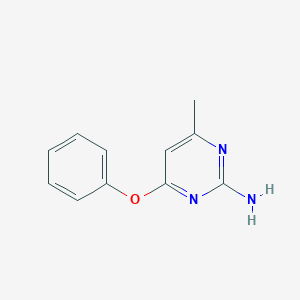


![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)